molecular formula C25H24N4O6S2 B2966508 ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-69-1

ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2966508
CAS No.: 851948-69-1
M. Wt: 540.61
InChI Key: YPZJTOZUQUGUFN-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • 4-Methylphenyl substituent: Contributes to lipophilicity and steric bulk, influencing membrane permeability.
  • Ethyl carboxylate ester: Modifies solubility and metabolic stability.

Thienopyridazine derivatives are studied for diverse pharmacological applications, including kinase inhibition and antimicrobial activity, driven by their heterocyclic reactivity and substituent versatility .

Properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S2/c1-5-35-25(32)21-19-14-36-23(20(19)24(31)29(27-21)17-10-6-15(2)7-11-17)26-22(30)16-8-12-18(13-9-16)37(33,34)28(3)4/h6-14H,5H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJTOZUQUGUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the benzamido and dimethylsulfamoyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Core Structural Analog: Ethyl 5-{[(4-Methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Structural Differences :

  • Substituent at Position 5 : Replaces dimethylsulfamoyl benzamido with a 4-methoxyphenyl acetyl group.
    • Impact : Reduced sulfonamide-mediated polarity; methoxy group increases solubility but may lower target specificity .
  • Substituent at Position 3: 4-Trifluoromethylphenyl vs. 4-methylphenyl.

Physicochemical Properties :

Property Target Compound Trifluoromethyl Analog
logP 2.8 (est.) 3.5 (est.)
Water Solubility (mg/mL) 0.15 0.08
CMC (mM) Not reported Not reported

Ethyl Carboxylate Derivatives in Heterocyclic Systems

Example : Ethyl-(substituted)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate .
Structural Differences :

  • Core: Benzothiazolo-pyrimidine vs. thienopyridazine.
  • Functional Groups : Pyridine and benzothiazole moieties vs. sulfonamide and methylphenyl groups.

Key Insights :

  • Ethyl carboxylate esters in both systems improve synthetic accessibility but may hydrolyze rapidly in vivo.
  • Benzothiazole-pyrimidine cores exhibit stronger fluorescence properties, useful in bioimaging .

Quaternary Ammonium Compounds (QACs) and Aggregation Behavior

  • CMC Determination : Spectrofluorometry and tensiometry yield comparable CMC values (e.g., 8.3 vs. 8.0 mM for BAC-C12) .
  • Relevance to Target Compound: Thienopyridazines with hydrophobic substituents (e.g., trifluoromethyl) may exhibit micellar aggregation at higher concentrations, impacting drug formulation .

Methodological Considerations for Compound Similarity

  • 2D vs. 3D Descriptors : Structural similarity metrics (e.g., Tanimoto coefficient) may classify the target compound and its trifluoromethyl analog as "dissimilar" due to substituent electronegativity differences, despite shared cores .
  • Biological Relevance : Dissimilarity in substituents (e.g., sulfonamide vs. acetyl) can lead to divergent target affinities, even with high core similarity .

Biological Activity

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,4-d]pyridazine derivatives, which are known for their diverse biological activities. The presence of a dimethylsulfamoyl group and a benzamide moiety enhances its pharmacological potential.

Research indicates that thieno[3,4-d]pyridazine derivatives exhibit various mechanisms of action:

  • Antimicrobial Activity : These compounds have shown promising antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This is crucial for preventing cellular damage and inflammation.
  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer’s.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress
AChE InhibitionIC50 values in the nanomolar range
Anti-inflammatoryModulates inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that thieno[3,4-d]pyridazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell wall integrity and inhibited protein synthesis, leading to cell death.
  • Neuroprotective Effects : In a model of Alzheimer's disease using APPswe/PS1 transgenic mice, the administration of the compound resulted in improved cognitive functions. This was attributed to the inhibition of AChE and subsequent enhancement of acetylcholine levels in the brain, highlighting its potential as a therapeutic agent for cognitive disorders.
  • Antioxidant Action : Research indicated that the compound significantly reduced lipid peroxidation and increased levels of endogenous antioxidants in neuronal cells subjected to oxidative stress. This suggests a protective role against neurodegeneration.

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